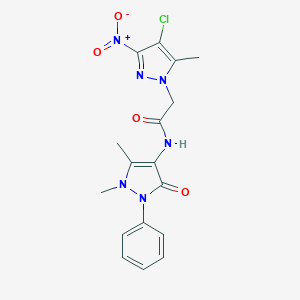![molecular formula C12H11BrN2O3S B447113 (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B447113.png)
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a brominated benzylidene group, an ethoxy substituent, a hydroxy group, and a thioxoimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
-
Formation of the Benzylidene Intermediate: : The starting material, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, is synthesized through the bromination of 5-ethoxy-4-hydroxybenzaldehyde. This intermediate is then reacted with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone.
-
Cyclization: : The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the thioxoimidazolidinone ring. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (60-80°C).
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxy group in the compound can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The carbonyl group in the thioxoimidazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers are exploring its ability to inhibit specific enzymes or pathways in pathogenic organisms, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets, such as proteins or nucleic acids, leading to the development of new pharmaceuticals.
Industry
In the materials science field, the compound’s unique electronic and structural properties make it a candidate for the development of new materials, such as organic semiconductors or photovoltaic devices.
Mecanismo De Acción
The mechanism by which (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s ability to form hydrogen bonds and participate in π-π interactions could play a crucial role in its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Lacks the ethoxy group, which may affect its solubility and reactivity.
(5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Substitution of bromine with chlorine, potentially altering its biological activity and chemical reactivity.
(5E)-5-(3-bromo-5-methoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Substitution of ethoxy with methoxy, affecting its electronic properties and interactions.
Uniqueness
The presence of the ethoxy group in (5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one enhances its solubility in organic solvents and may influence its biological activity by increasing its lipophilicity. The bromine atom provides a site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C12H11BrN2O3S |
|---|---|
Peso molecular |
343.2g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2O3S/c1-2-18-9-5-6(3-7(13)10(9)16)4-8-11(17)15-12(19)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,19)/b8-4+ |
Clave InChI |
OXQDKGLSDBLOMG-XBXARRHUSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)O |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N2)Br)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B447031.png)
![N-(3-chloro-2-methylphenyl)-4-{3-nitro-5-[(4-methylphenyl)sulfanyl]phenoxy}benzamide](/img/structure/B447033.png)

![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B447036.png)

![Ethyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447038.png)

![Butyl 6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447042.png)
![3-(Butylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447043.png)
![3-(Butylsulfanyl)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447046.png)
![5-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B447048.png)

![3-(butylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B447050.png)
![6-(4-Bromophenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447051.png)
